molecular formula C7H10O3 B032470 4-Oxocyclohexanecarboxylic acid CAS No. 874-61-3

4-Oxocyclohexanecarboxylic acid

Cat. No.: B032470
CAS No.: 874-61-3
M. Wt: 142.15 g/mol
InChI Key: OWLXUYGCLDGHJJ-UHFFFAOYSA-N
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Description

4-Oxocyclohexanecarboxylic acid: is a monocarboxylic acid with the molecular formula C7H10O3. It is a derivative of cyclohexanone, where a carboxylic acid group is substituted at the fourth position of the cyclohexanone ring. This compound is known for its role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxocyclohexanecarboxylic acid can be synthesized through several methods. One common method involves the oxidation of cyclohexanone using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium, and the product is isolated through crystallization.

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic oxidation of cyclohexanone. The process involves the use of a catalyst, such as palladium or platinum, and an oxidizing agent like oxygen or air. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 4-hydroxybenzoic acid.

    Reduction: The compound can be reduced to form cyclohexanecarboxylic acid.

    Substitution: It can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and oxygen are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Various reagents, such as alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products:

    Oxidation: 4-Hydroxybenzoic acid.

    Reduction: Cyclohexanecarboxylic acid.

    Substitution: Depending on the substituent, products can vary widely.

Scientific Research Applications

4-Oxocyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-oxocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways.

Biological Activity

4-Oxocyclohexanecarboxylic acid (CAS Number: 874-61-3) is a cyclic carboxylic acid that has garnered attention in various fields of biological and medicinal chemistry. This compound is notable for its potential applications in pharmaceuticals, particularly in the synthesis of biologically active derivatives. This article aims to provide a detailed overview of the biological activities associated with this compound, supported by relevant research findings and case studies.

This compound is characterized by its cyclohexane ring structure with a ketone and a carboxylic acid functional group. Its chemical formula is C7H10O3C_7H_{10}O_3, and it exhibits both acidic and basic properties, which can influence its interaction with biological systems.

Antimicrobial Activity

Research has indicated that this compound can be metabolized by certain bacteria, such as Corynebacterium cyclohexanicum, which utilize it in the degradation of cyclohexanecarboxylic acid. This metabolic pathway involves the aromatization of this compound to produce 4-hydroxybenzoic acid, a compound known for its antimicrobial properties .

Antimalarial Properties

A study highlighted the synthesis of mixed tetraoxanes from this compound, which demonstrated significant antimalarial activity against various strains of Plasmodium falciparum. The synthesized compounds exhibited IC50 values comparable to those of artemisinin, indicating their potential as effective antimalarial agents . The in vivo studies showed promising results, with tetraoxane derivatives curing a significant percentage of infected mice without toxic effects .

Estrogenic Activity

This compound serves as an intermediate in the synthesis of potent estrogenic compounds. Research has shown that derivatives synthesized from this compound possess high uterotropic activity, although they exhibit poor binding affinity for estrogen receptors. This paradox highlights the complexity of how structural modifications can influence biological activity .

Case Studies

Study Findings
Kaneda et al. (1993)Demonstrated the degradation pathway of cyclohexanecarboxylic acid involving this compound, leading to antimicrobial metabolites .
PubMed Study (2006)Reported on tetraoxane derivatives synthesized from this compound showing significant antimalarial activity against drug-resistant strains .
Estrogen Synthesis Study (2002)Identified the compound as an intermediate in producing highly potent estrogenic substances, emphasizing its relevance in hormone-related research .

The biological activities of this compound can be attributed to its ability to undergo various metabolic transformations. In microbial systems, it is converted into more complex structures that can exert antimicrobial effects. In the context of antimalarial activity, the generation of reactive oxygen species (ROS) from tetraoxane derivatives appears to play a crucial role in inducing cell death in Plasmodium species .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-oxocyclohexanecarboxylic acid, and how do reaction conditions influence yield?

this compound can be synthesized via allylation, Fischer indole synthesis, and deprotection steps, achieving a total yield of 71.9% when starting from substituted cyclohexane derivatives . Key upstream precursors include methyl 4-oxocyclohexanecarboxylate (CAS 6297-22-9) and ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4) . Reaction optimization (e.g., temperature, catalyst selection, and solvent polarity) is critical to minimize side reactions and improve purity. For example, acetic acid at 80°C facilitates efficient cyclization in carbazole derivative synthesis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

The compound is classified under GHS as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Mandatory precautions include:

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles.
  • Respiratory protection : For aerosol exposure, employ P95 (US) or P1 (EU) respirators; higher concentrations require OV/AG/P99 (US) or ABEK-P2 (EU) cartridges .
  • Waste disposal : Segregate contaminated waste and avoid drain release to prevent environmental contamination .

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

  • NMR : The ketone carbonyl (C=O) resonates at ~210 ppm in 13C^{13}\text{C} NMR, while the carboxylic acid proton appears as a broad singlet at ~12 ppm in 1H^{1}\text{H} NMR.
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm effectively separate impurities, particularly in chiral separations using preparative columns like ZG02 .
  • Mass spectrometry : ESI-MS typically shows a molecular ion peak at m/z 156.1 [M-H]^-.

Advanced Research Questions

Q. What enzymatic pathways involve this compound in microbial biodegradation?

In Corynebacterium cyclohexanicum, two desaturases catalyze the aromatization of this compound to 4-hydroxybenzoic acid:

Desaturase I : Converts the substrate to (+)-4-oxocyclohex-2-enecarboxylic acid, producing H2_2O2_2 as a byproduct. The enzyme (67 kDa monomer) requires strict substrate specificity, rejecting methyl-substituted analogs .

Desaturase II : Further oxidizes the ene-carboxylic acid intermediate to 4-hydroxybenzoic acid via a dienol tautomer . This pathway is critical for bioremediation of cyclohexane-based pollutants.

Q. How do stereochemical factors influence the reduction of this compound in enzymatic systems?

4-Hydroxycyclohexanecarboxylate dehydrogenase from C. cyclohexanicum selectively reduces the ketone to trans-4-hydroxycyclohexanecarboxylic acid using NADH. The enzyme exhibits B-side (pro-S) stereospecificity in hydride transfer, with KmK_m values of 0.50 mM (substrate) and 0.28 mM (NADH) at pH 6.8 . Substitution at the carbonyl position (e.g., 2- or 3-oxo analogs) abolishes activity, highlighting the enzyme's geometric precision.

Q. What role does this compound play in synthesizing bioactive heterocycles?

The compound serves as a key intermediate in:

  • Carbazole alkaloids : Condensation with hydrazides (e.g., 4-chlorobenzohydrazide) under acidic conditions yields tetrahydrocarbazole derivatives with hypoglycemic activity .
  • Factor Xa inhibitors : Stereoselective functionalization at the cyclohexane ring enables synthesis of 3,4-diaminocyclohexanecarboxylic acid derivatives, critical for anticoagulant development .

Q. How can contradictory data on reaction yields or enzyme kinetics be resolved in studies involving this compound?

  • Controlled replicates : Ensure reaction conditions (e.g., anhydrous solvents, inert atmosphere) are consistent across trials.
  • Enzyme purity : Use electrophoretically homogeneous enzyme preparations to avoid confounding activities, as seen in desaturase I/II studies .
  • Analytical validation : Cross-validate results using orthogonal methods (e.g., GC-MS for chiral products, kinetic assays with varied cofactor concentrations) .

Properties

IUPAC Name

4-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-3-1-5(2-4-6)7(9)10/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLXUYGCLDGHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236325
Record name 4-Ketocyclohexanecarboxylic acid
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Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-61-3
Record name 4-Oxocyclohexanecarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ketocyclohexanecarboxylic acid
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Record name 4-Ketocyclohexanecarboxylic acid
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Record name 4-Oxocyclohexanecarboxylic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of ethyl 4-oxocyclohexanecarboxylate (1.74 g, 10 mmol), methanol (25 ml), and 17% aq. KOH (5 ml) was heated at 50° C. for 1.5 h. After being cooled to room temperature, the reaction mixture was acidified to pH 3 with conc. HCl, concentrated to 10 ml under reduced pressure, and extracted with chloroform (3×15 ml). The combined organic layers were dried over MgSO4, filtered, and concentrated to afford the desired ketone acid (1.30 g, 91%) as a colorless solid. mp 62-64° C.; 1H NMR (500 MHz, CDCl3) δ2.05-2.10 (m, 2H), 2.23-2.27 (m, 2H), 2.35-2.41 (m, 2H), 2.49-2.54 (m, 2H), 2.80-2.84 (m, 1H).
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1.74 g
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Yield
91%

Synthesis routes and methods III

Procedure details

A mixture of 2% H2SO4 and ethyl 4-oxo-cyclohexanoate 46 (10.0 g., 58.7 mmole) was stirred vigorously at 80° for 2 hours. The solution was cooled to r.t. and decanted. The supernatant was extracted with ether (3×150 mL.) and the combined organic layers dried over Na2SO4 and evaporated to dryness. The pale yellow residue was stirred with warm 30% ethyl acetate in hexane (200 mL.) and filtered. The title compound (3.5 g.) precipitated from the filtrate upon cooling. MS (M+H)+ 143.2
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Synthesis routes and methods IV

Procedure details

20 mmol (3.4 g) of 4-oxocyclohexanecarboxylic acid ethyl ester is suspended in 40 ml of 2% H2SO4 and stirred for 2 hours at 90° C. Then, it is extracted 4 times with ethyl acetate, dried with Na2SO4, and solvent is removed. Recrystallization is carried out from ether/hexane and yields 2.9 g of white solid 3.
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3.4 g
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40 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Oxocyclohexanecarboxylic acid
4-Oxocyclohexanecarboxylic acid
4-Oxocyclohexanecarboxylic acid
4-Oxocyclohexanecarboxylic acid
4-Oxocyclohexanecarboxylic acid
4-Oxocyclohexanecarboxylic acid

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